Product packaging for 6-Methoxy-2-oxoindoline-3-carbaldehyde(Cat. No.:CAS No. 52508-92-6)

6-Methoxy-2-oxoindoline-3-carbaldehyde

Cat. No.: B3270374
CAS No.: 52508-92-6
M. Wt: 191.18 g/mol
InChI Key: CLLHIWRIFVFCEA-UHFFFAOYSA-N
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Description

Significance of Indoline-3-carbaldehyde (B11922334) Scaffolds in Organic and Medicinal Chemistry Research

The indoline-3-carbaldehyde scaffold, a partially saturated version of the more common indole-3-carbaldehyde, is a significant structural motif in both organic and medicinal chemistry. The 2-oxindole core, in particular, is a "privileged scaffold," meaning it is capable of binding to multiple, unrelated biological targets. This versatility has made oxindole-based compounds the foundation for numerous natural products and synthetic drugs. The introduction of a carbaldehyde group at the C3 position provides a reactive handle for a wide range of chemical transformations.

The aldehyde functionality can readily participate in reactions such as:

Condensation reactions: Forming Schiff bases with amines or participating in Knoevenagel condensations to create new carbon-carbon bonds. Current time information in Los Angeles, CA, US.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of derivatives.

Cyclization reactions: Serving as a key component in the synthesis of more complex, fused heterocyclic systems.

From a medicinal chemistry perspective, the 2-oxindole nucleus is present in a variety of biologically active molecules. The development of synthetic libraries based on 3,3-disubstituted oxindoles has been a major focus, as these compounds mimic the structural features of many bioactive natural products. nih.gov The inherent reactivity of the C3-carbaldehyde group on the oxindole (B195798) scaffold allows for the systematic exploration of chemical space around this privileged core, facilitating the generation of compound libraries for high-throughput screening.

Specific Focus on the 6-Methoxy-2-oxoindoline Core Structure in Academic Investigations

The specific placement of a methoxy (B1213986) group at the 6-position of the 2-oxoindoline core has a significant impact on the molecule's electronic properties and, by extension, its reactivity and biological activity. Methoxy groups are known to be electron-donating through resonance, which can influence the reactivity of the aromatic ring and other functional groups on the molecule.

In the context of the indole (B1671886) nucleus, methoxy substituents are known to enhance the reactivity of the ring system. chim.it This enhanced reactivity can be strategically exploited in the synthesis of more complex molecules. For instance, the presence of a methoxy group can direct electrophilic substitution reactions to specific positions on the benzene (B151609) portion of the indole ring. While direct research on the 6-methoxy-2-oxoindoline core is not as extensive as for other indole derivatives, its significance can be inferred from related structures. For example, 6-hydroxy indoles, which are precursors to 6-methoxy indoles, are considered valuable moieties and act as inhibitors for various protein targets. acs.org The methylation of the 6-hydroxy group to a 6-methoxy group is a common synthetic step to modify the compound's properties, such as its lipophilicity and metabolic stability. acs.org

Academic investigations into methoxy-activated indoles have spanned various areas, including their use in the synthesis of natural products, pharmaceuticals, and chemosensors. chim.it The 6-methoxy substitution pattern is found in a number of biologically active compounds, suggesting that this particular arrangement is favorable for interaction with biological macromolecules.

Overview of Research Trajectories and Academic Value of the Compound

The academic value of 6-Methoxy-2-oxoindoline-3-carbaldehyde lies primarily in its potential as a versatile building block for the synthesis of more complex, biologically active compounds. The combination of the privileged 2-oxindole scaffold, the reactivity-enhancing 6-methoxy group, and the synthetically useful 3-carbaldehyde function positions this compound as a valuable intermediate.

Potential Research Trajectories:

Synthesis of Novel Heterocycles: The compound can be used as a starting material for the construction of novel fused-ring systems through intramolecular or intermolecular cyclization reactions involving the aldehyde group.

Medicinal Chemistry Programs: It can serve as a scaffold for the development of new therapeutic agents. By modifying the aldehyde group, researchers can create libraries of compounds to be screened for various biological activities, such as kinase inhibition, antiviral activity, or anticancer properties, which are common for oxindole derivatives.

Development of Molecular Probes: The indole scaffold is known for its fluorescent properties. The specific substitution pattern of this compound could be exploited in the design of fluorescent probes for biological imaging or sensing applications.

The table below summarizes the key properties of the title compound.

PropertyValue
IUPAC Name 6-methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
CAS Number 52508-92-6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B3270374 6-Methoxy-2-oxoindoline-3-carbaldehyde CAS No. 52508-92-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-oxo-1,3-dihydroindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(5-12)10(13)11-9(7)4-6/h2-5,8H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLHIWRIFVFCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(C(=O)N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672517
Record name 6-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52508-92-6
Record name 2,3-Dihydro-6-methoxy-2-oxo-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52508-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 6 Methoxy 2 Oxoindoline 3 Carbaldehyde

Evolution of Synthetic Routes to Indoline-3-carbaldehyde (B11922334) Derivatives

The synthesis of indoline-3-carbaldehyde derivatives has evolved significantly, driven by the prevalence of the indole (B1671886) and oxoindoline motifs in a vast number of biologically active natural products and pharmaceuticals. nih.govrsc.org Early methods often relied on harsh conditions and a limited substrate scope. The development of more versatile and milder reactions has been a key focus of synthetic chemists.

Initially, synthetic strategies were centered around the direct functionalization of pre-existing indole or oxoindoline rings. The Vilsmeier-Haack reaction, for instance, has long been a cornerstone for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. cambridge.orgwikipedia.org Over time, the focus has expanded to include the construction of the heterocyclic ring itself with the desired substituents already in place or in a manner that facilitates their subsequent introduction. This has led to a plethora of named reactions and novel cyclization strategies being adapted for the synthesis of these complex scaffolds. chim.it

More recent advancements have been geared towards the use of transition-metal catalysis, photocatalysis, and organocatalysis to achieve higher efficiency, selectivity, and functional group tolerance. organic-chemistry.orgberkeley.eduorganic-chemistry.org These modern approaches often allow for the construction of highly functionalized indoline-3-carbaldehyde derivatives under milder conditions and with greater atom economy, reflecting the broader trend towards sustainable chemistry. nih.gov

Classical Approaches to 6-Methoxy-2-oxoindoline-3-carbaldehyde Synthesis

The classical synthesis of this compound is not a one-step process but rather a sequence that first establishes the 6-methoxy-2-oxindole core, which is then followed by formylation.

Strategies Involving Cyclization Reactions

The formation of the 6-methoxy-2-oxindole ring is a critical step. One common approach involves the cyclization of suitably substituted anilines. For instance, the synthesis of 6-methoxycarbonyl-2-oxindole, a closely related precursor, has been achieved through a three-step sequence starting from 3-nitro-benzoic acid. This involves esterification, electrophilic substitution with chloroacetic acid methyl ester, and a final hydrogenation-intramolecular amidation sequence to form the oxoindoline ring. googleapis.com

Another patented method describes the synthesis of 6-methoxycarbonyl-2-oxindole starting from 4-methyl-3-nitro-benzonitrile. The process involves chain prolongation, reductive cyclization of the resulting (4-cyano-2-nitro-phenyl)acetic acid to form the oxindole (B195798) scaffold, followed by saponification of the nitrile and esterification. googleapis.com A further route involves the reaction of 4-chloro-3-nitro-benzoic acid methyl ester with dimethyl malonate, followed by hydrogenation and a heating step that induces cyclization to furnish the 6-methoxycarbonyl-2-oxindole. google.com The methoxy (B1213986) group can be introduced at various stages, often starting from a corresponding phenol (B47542) that is later methylated.

Formylation Protocols for Oxoindoline Scaffolds

Once the 6-methoxy-2-oxindole precursor is obtained, the next crucial step is the introduction of the carbaldehyde group at the C3 position. The Vilsmeier-Haack reaction is the most widely employed method for this transformation. cambridge.orgwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). cambridge.orgwikipedia.org

The mechanism involves the formation of an electrophilic chloromethyliminium salt (the Vilsmeier reagent), which then attacks the electron-rich C3 position of the oxoindoline ring. wikipedia.org A subsequent hydrolysis step then yields the desired aldehyde. While highly effective for many electron-rich heterocycles, the reactivity can be influenced by substituents on the oxoindoline ring. A series of 2-halo-3-formylindoles has been synthesized via the Vilsmeier-Haack haloformylation of N-Boc-oxindole with POCl₃ or POBr₃ and DMF. researchgate.net

PrecursorReagentsProductReference
N-Boc-oxindolePOCl₃, DMF2-Chloro-3-formylindole researchgate.net
N-Boc-oxindolePOBr₃, DMF2-Bromo-3-formylindole researchgate.net
2,3,3-Trimethyl-3H-benzo[g]indoleVilsmeier ReagentBenzo[g]indol-2-ylidene-malondialdehydes sid.ir
IndoleVilsmeier ReagentIndole-3-aldehyde cambridge.org

Condensation and Ring-Closing Methodologies

Condensation reactions are also integral to building the oxoindoline framework. A patented process for a related intermediate, 6-methoxycarbonyl-2-oxindole, involves a nucleophilic substitution reaction between 4-chloro-3-nitro-benzoic acid methyl ester and dimethyl malonate. The resulting product is then subjected to hydrogenation, which reduces the nitro group to an amine, followed by an intramolecular condensation (lactamization) to close the five-membered ring of the oxoindoline. google.com

Modern and Sustainable Synthetic Innovations

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of oxindole derivatives, including catalytic approaches that offer milder reaction conditions and improved yields.

Catalytic Systems for Efficient Synthesis

The development of catalytic systems for the synthesis of oxindoles has been a significant area of advancement. Palladium-catalyzed reactions, for example, have been extensively used for the α-arylation of amides to form the oxoindole ring. berkeley.edu Catalysts composed of Pd(OAc)₂ with bulky phosphine (B1218219) ligands or N-heterocyclic carbenes have shown high efficiency, even allowing for reactions to proceed at room temperature in some cases. berkeley.edu

For the formylation step, alternatives to the classical Vilsmeier-Haack conditions are emerging. An iron-catalyzed C3-selective formylation of indoles using formaldehyde (B43269) and aqueous ammonia (B1221849) with air as the oxidant has been reported. organic-chemistry.org This method avoids the use of stoichiometric and often harsh reagents like POCl₃. Another innovative approach utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst for the formylation of indoles with trimethyl orthoformate as the formyl source, offering a rapid and efficient route to various C-formylindoles. acs.org

Furthermore, catalytic aerobic dual C-H functionalization of phenols has been developed as a bio-inspired approach to synthesize oxindoles, coupling the C-N bond formation to the reduction of molecular oxygen. nih.gov Such methods represent the frontier of sustainable synthesis in this area.

Reaction TypeCatalystKey FeaturesReference
Amide α-arylationPd(OAc)₂ / PCy₃ or NHC ligandHigh yields, mild conditions, use of aryl chlorides berkeley.edu
C3-Formylation of IndolesFeCl₃Uses formaldehyde and aqueous ammonia, air as oxidant organic-chemistry.org
C-H Formylation of IndolesBF₃·OEt₂Uses trimethyl orthoformate as formyl source, rapid acs.org
Aerobic Dual C-H FunctionalizationCopper-based catalystBio-inspired, uses O₂ as oxidant nih.gov

Green Chemistry Principles in this compound Preparation

The integration of green chemistry principles into the synthesis of this compound is pivotal for developing environmentally benign and efficient manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. thepharmajournal.com

Key green chemistry strategies applicable to the synthesis include:

Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds. A greener approach involves substituting these with more environmentally friendly solvents. For instance, in the synthesis of related indoline (B122111) structures, acetic acid has been used as a green solvent for reductive cyclization steps. researchgate.net

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Heterogeneous catalysts, in particular, offer significant advantages as they can be easily separated from the reaction mixture and recycled, reducing waste and simplifying purification processes. epa.gov For example, palladium on carbon (Pd/C) is often used for hydrogenation steps in indole synthesis. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Reactions like cycloadditions and catalytic hydrogenations are inherently more atom-economical than multi-step processes involving protecting groups. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions. mdpi.com Flow chemistry, as discussed in the next section, also contributes to better energy efficiency through superior heat and mass transfer.

An illustrative example of applying green principles can be seen in the synthesis of adipic acid, where traditional methods using nitric oxide are replaced by a greener route involving hydrogen peroxide and a phase-transfer catalyst, significantly reducing harmful byproducts. thepharmajournal.com Similar strategic thinking is applied to the synthesis of complex heterocyclic compounds like this compound.

Flow Chemistry Applications and Continuous Synthesis

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production, offering enhanced safety, scalability, and efficiency for the synthesis of pharmaceutical intermediates. scispace.comdurham.ac.uk This technology has been successfully applied to the synthesis of indoline derivatives, which are direct precursors to the target molecule. researchgate.netepa.gov

A key application is the heterogeneous catalytic hydrogenation of nitroaromatic compounds to form the indoline ring system. In a flow setup, a solution of the starting material is passed through a heated, packed-bed reactor containing a solid-supported catalyst (e.g., Pd/C). This method avoids the use of hazardous chemical reducing agents and allows for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.net

One study demonstrated the optimization of the N-alkylation of an indoline nitrogen atom using a purpose-built flow reactor. epa.gov By employing a Design of Experiment (DoE) approach, researchers identified optimal parameters that led to a dramatic increase in productivity.

The data clearly shows that the flow process achieved nearly complete conversion in a fraction of the time required for the batch process, resulting in a space-time yield approximately 200 times higher. epa.gov Furthermore, the use of specialized flow reactors, such as tube-in-tube systems, facilitates gas-liquid reactions (e.g., hydrogenation or carbonylation) in a safe and highly efficient manner by ensuring excellent gas diffusion into the liquid phase. durham.ac.uk

Stereoselective Synthesis Considerations (if applicable to chiral derivatives)

While this compound itself is an achiral molecule, its C3 position is a prochiral center. Subsequent reactions involving the aldehyde or the adjacent C3-H bond can lead to the formation of a stereocenter, making stereoselective synthesis a critical consideration for producing chiral derivatives. Substituted 2-oxindoles are prevalent in natural products and bioactive molecules, where the absolute configuration at the C3 position often dictates biological activity. nih.gov

The development of asymmetric methods to construct chiral C3-substituted oxindoles is a major focus of modern organic synthesis. Key strategies include:

Catalytic Asymmetric Reactions: The use of chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of a reaction. For instance, enantioselective Michael additions or aldol (B89426) reactions at the C3 position can generate chiral products with high enantiomeric excess.

[3+2] Cycloaddition Reactions: The one-pot, three-component reaction of an enone, an isatin (B1672199) (like 5-chloro-isatin), and an amino acid can produce complex spirooxindole scaffolds with multiple stereocenters. mdpi.com The stereoselectivity of such reactions can be controlled to yield specific diastereomers.

Chiral Auxiliaries: Attaching a chiral auxiliary to the oxindole nitrogen can direct the stereochemical course of subsequent reactions at the C3 position. The auxiliary is then removed in a later step to yield the enantiomerically enriched product. rsc.org

For example, the diastereoselective synthesis of complex isoquinoline (B145761) carboxylic acids has been achieved using chiral morpholinone derivatives, highlighting a strategy where stereocontrol is imparted by a chiral reagent early in the synthetic sequence. mdpi.com Similar principles are applied to create chiral libraries based on the 2-oxindole scaffold for drug discovery programs. nih.gov

Preparation of Key Intermediates and Precursors

The primary precursor for the synthesis of this compound is the 6-methoxy-2-oxoindoline core. The final aldehyde functionality is typically introduced in the last step via a formylation reaction, such as the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide to install a formyl group at the electron-rich C3 position of the oxindole ring. google.com

Several synthetic routes have been developed to construct the 6-methoxy-2-oxoindoline intermediate. These methods often start from substituted nitrobenzene (B124822) derivatives and involve a key reductive cyclization step.

The choice of route often depends on the availability of starting materials, cost, and desired scale of production. The process described in the patent by Sun et al. (2017), for example, is designed for large-scale production, emphasizing yield and purity. google.com These multi-step sequences provide the foundational scaffold upon which the final C3-carbaldehyde group is installed.

Chemical Reactivity and Transformation Pathways of 6 Methoxy 2 Oxoindoline 3 Carbaldehyde

Reactions Involving the Aldehyde Functionality at C-3

The aldehyde group at the C-3 position is a primary site for a variety of chemical modifications, including nucleophilic additions, condensations, oxidations, reductions, and olefination reactions.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the C-3 aldehyde is susceptible to attack by a wide range of nucleophiles. While specific studies on 6-Methoxy-2-oxoindoline-3-carbaldehyde are not extensively documented, its reactivity can be inferred from related indole (B1671886) and oxindole (B195798) structures.

Condensation Reactions: One of the most important reactions of this aldehyde is the Knoevenagel condensation, which involves reacting the aldehyde with an active methylene (B1212753) compound to form a new carbon-carbon double bond. nih.govresearchgate.net This reaction is typically catalyzed by a weak base, such as an amine or ammonium (B1175870) salt. nih.gov The active methylene compounds used can range from malononitrile (B47326) to cyanoacetamides, leading to a variety of functionalized alkene products. researchgate.netamazonaws.com The general procedure involves stirring the aldehyde and the active methylene compound with a catalyst in a suitable solvent like ethanol (B145695) at room temperature. nih.gov The presence of both acidic and basic sites in a catalyst can enhance reaction rates. rsc.org For 3-benzylidene oxindoles, which are products of such condensations, the stereochemistry (E- or Z-isomer) can be influenced by reaction conditions and may be interconverted using UV light or base. nih.gov

Nucleophilic Additions: The aldehyde can undergo addition reactions with various nucleophiles. For instance, analogous 1-methoxyindole-3-carbaldehydes react with sulfur and oxygen nucleophiles. scispace.com Specifically, 1-methoxy-6-nitroindole-3-carbaldehyde, a related compound, has been shown to be a versatile substrate for nucleophilic substitution at the C-2 position, reacting with nucleophiles like piperidine, pyrrole, indole, thiols, and malonates. conicet.gov.arnii.ac.jpclockss.org While this is an aromatic substitution rather than a direct addition to the aldehyde, it highlights the reactivity of the indole system. Direct addition of organometallic reagents, such as Grignard or organolithium reagents, to the C-3 aldehyde of the target molecule would be expected to yield secondary alcohols.

Reaction Type Reagents Product Type Typical Conditions
Knoevenagel CondensationActive methylene compounds (e.g., malononitrile, ethyl cyanoacetate)3-alkenyl-6-methoxy-2-oxoindolineBasic catalyst (e.g., piperidine), ethanol, room temperature nih.govresearchgate.net
Nucleophilic AdditionOrganometallic reagents (e.g., Grignard, organolithiums)3-(1-hydroxyalkyl)-6-methoxy-2-oxoindolineAnhydrous ether or THF

Oxidation and Reduction Strategies

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important derivatives.

Oxidation: The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 6-Methoxy-2-oxoindoline-3-carboxylic acid. Numerous reagents are available for the oxidation of aromatic and heterocyclic aldehydes. organic-chemistry.org Mild and efficient protocols often utilize oxidants like Oxone, pyridinium (B92312) chlorochromate (PCC) with a co-oxidant, or catalytic systems such as N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org Aldehyde oxidases are enzymes that also catalyze the conversion of aldehydes to carboxylic acids. nih.govresearchgate.net For instance, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is known to oxidize indole-3-carbaldehyde to indole-3-carboxylic acid. nih.gov

Reduction: The reduction of the aldehyde functionality to a primary alcohol, yielding 3-(hydroxymethyl)-6-methoxy-2-oxindoline, can be achieved using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for the chemoselective reduction of aldehydes in the presence of less reactive carbonyls like amides. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the aldehyde and the amide carbonyl at the C-2 position.

Transformation Reagent(s) Product Notes
OxidationOxone, PCC/H₅IO₆, NHPI/O₂ organic-chemistry.org6-Methoxy-2-oxoindoline-3-carboxylic acidProvides access to carboxylic acid derivatives.
Aldehyde ReductionNaBH₄3-(Hydroxymethyl)-6-methoxy-2-oxoindolineSelective for the aldehyde over the C-2 amide.
Full ReductionLiAlH₄6-Methoxy-3-(hydroxymethyl)indolineReduces both the aldehyde and the C-2 amide.

Wittig, Knoevenagel, and Related Olefination Reactions

Olefination reactions provide a powerful method for converting the C-3 aldehyde into an alkene, significantly expanding the molecular diversity accessible from this starting material.

Wittig Reaction: The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (a Wittig reagent). masterorganicchemistry.comwikipedia.orgnih.gov The reaction proceeds via the formation of a four-membered oxaphosphetane intermediate, which then fragments to give the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.commnstate.edu The stereochemistry of the resulting alkene (E- or Z-isomer) depends on the nature of the substituents on the ylide. Stabilized ylides (containing electron-withdrawing groups) generally yield (E)-alkenes, while non-stabilized ylides (containing alkyl groups) tend to produce (Z)-alkenes. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions instead of phosphonium ylides. wikipedia.orgresearchgate.netorganic-chemistry.org A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.org Furthermore, the HWE reaction with stabilized phosphonate reagents almost exclusively produces the (E)-alkene, offering high stereoselectivity. wikipedia.orgorganic-chemistry.org This reaction has been extensively used in the synthesis of complex natural products. conicet.gov.ar

Knoevenagel Condensation: As mentioned previously (3.1.1), the Knoevenagel condensation is another vital olefination method that reacts the aldehyde with active methylene compounds to create α,β-unsaturated products. nih.gov

Reaction Reagent Type Key Features Typical Product Stereochemistry
Wittig ReactionPhosphonium Ylide (e.g., Ph₃P=CHR) masterorganicchemistry.comwikipedia.orgVersatile C=C bond formation.Stabilized ylides give E-alkenes; Non-stabilized ylides give Z-alkenes. wikipedia.org
Horner-Wadsworth-Emmons (HWE)Phosphonate Carbanion (e.g., (EtO)₂P(O)CH⁻R) wikipedia.orgorganic-chemistry.orgExcellent E-selectivity; water-soluble byproduct.Predominantly E-alkenes. wikipedia.org
Knoevenagel CondensationActive Methylene Compound (e.g., CH₂(CN)₂) nih.govC=C bond formation with electron-withdrawing groups.Often gives the thermodynamically more stable isomer.

Transformations of the 2-Oxoindoline Core Structure

Beyond the aldehyde, the 2-oxoindoline nucleus itself can undergo further functionalization, primarily through electrophilic substitution on the benzene (B151609) ring or by modification at the N-1 position.

Electrophilic Aromatic Substitution on the Benzene Ring (if applicable)

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comlibretexts.org The reactivity and regioselectivity of this process on this compound are governed by the competing electronic effects of the substituents.

The 6-methoxy group is a powerful electron-donating group, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho (C-7) and para (C-5) positions. masterorganicchemistry.com Conversely, the 2-oxoindoline core, with its amide carbonyl and C-3 formyl substituent, is electron-withdrawing and deactivates the ring. In standard indoles, the presence of a 6-methoxy group enhances reactivity and can lead to substitution at positions other than the typical C-3, such as C-2. rsc.orgrsc.org For the 2-oxoindoline system, the deactivating effect of the heterocyclic part combined with the activating effect of the methoxy (B1213986) group suggests that substitution, if it occurs, will likely be directed to the C-5 and C-7 positions, which are activated by the methoxy group.

Modifications at the N-1 Position

The nitrogen atom at the N-1 position is part of a lactam (amide) and bears a hydrogen atom that can be substituted through various reactions, most notably N-alkylation and N-arylation.

N-Alkylation: The N-H proton can be removed by a base (e.g., KOH, K₂CO₃) to form an amidate anion, which can then act as a nucleophile to displace a leaving group from an alkyl halide or a related electrophile. researchgate.net This provides a straightforward route to a wide range of N-substituted 6-methoxy-2-oxindoles. The N-alkylation of indoles and oxindoles has been achieved with various electrophiles, including para-quinone methides. nih.govacs.org The choice of solvent can be critical in directing alkylation to either the nitrogen or the C-6 position in some indole systems. acs.org

N-Arylation: The introduction of an aryl group at the N-1 position typically requires transition-metal catalysis. Copper- and palladium-catalyzed cross-coupling reactions are common methods for the N-arylation of indoles and oxindoles. researchgate.netresearchgate.net For example, the coupling of oxindoles with aryl bromides or iodides can be achieved efficiently using a copper iodide catalyst in the presence of a diamine ligand. researchgate.net Metal-free methods using diaryliodonium salts have also been developed for the N-arylation of related oxindole derivatives. nih.gov

Modification Reagents Reaction Type Notes
N-AlkylationAlkyl halide (R-X), Base (e.g., K₂CO₃) researchgate.netNucleophilic Substitution (Sₙ2)A common and direct method for introducing alkyl groups.
N-ArylationAryl halide (Ar-X), Pd or Cu catalyst, Ligand, Base researchgate.netCross-Coupling ReactionEnables the synthesis of N-aryl oxindoles, which are important in medicinal chemistry.
N-Arylation (Metal-Free)Diaryliodonium salt (Ar₂I⁺), Base nih.govNucleophilic ArylationAn alternative to transition-metal-catalyzed methods.

Ring Expansions and Contractions

The isatin (B1672199) scaffold, the core of this compound, is amenable to various ring expansion and contraction reactions, providing access to a diverse range of heterocyclic systems. researchgate.netnih.govresearchgate.net These transformations are crucial for synthesizing larger or smaller ring structures that are often difficult to access through other methods. nih.govdntb.gov.ua

Ring Expansions: Ring expansion reactions of isatin derivatives are a well-established method for the synthesis of quinoline (B57606) frameworks. researchgate.netresearchgate.net A prominent example is the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction of 6-methoxyisatin (a direct precursor to the title compound) with compounds containing an active methylene group under basic conditions leads to the formation of 7-methoxyquinoline (B23528) derivatives. The general Pfitzinger reaction proceeds via hydrolysis of the isatin's amide bond, followed by condensation with the carbonyl compound, cyclization, and subsequent dehydration. wikipedia.orgijsr.netelectronicsandbooks.com

Another method for ring expansion involves the reaction of isatins with in-situ generated α-aryldiazomethanes under metal-free conditions to produce 3-hydroxy-4-arylquinolin-2(1H)-ones. organic-chemistry.org Scandium-catalyzed ring enlargement of isatins using trimethylsilyldiazomethane (B103560) has also been reported to yield functionalized quinolin-2-ones. chemistryviews.org These methods highlight the versatility of the isatin core in constructing larger heterocyclic systems.

Ring Contractions: While less common than ring expansions for this specific scaffold, ring contraction reactions are a fundamental type of organic reaction where a hydrocarbon ring is reduced in size. thieme-connect.com Such reactions can proceed through various mechanisms, including photochemical rearrangements and Wolff rearrangements. For the oxoindoline system, specific conditions would be required to induce the rearrangement and extrusion of atoms to form a smaller ring, but detailed examples for this compound are not extensively documented in the reviewed literature.

Influence of the 6-Methoxy Group on Reactivity and Selectivity

The substituent on the aromatic ring of the isatin core plays a critical role in modulating its chemical reactivity and the selectivity of its transformations. rsc.org The 6-methoxy group in this compound is a strong electron-donating group (EDG) by resonance (+R effect). This electronic feature significantly influences the molecule's behavior in chemical reactions.

Specifically, the +R effect of the methoxy group can be transmitted through the aromatic system, slightly reducing the electrophilicity of the C3-carbonyl group. This makes it a slightly less reactive electrophile compared to isatins bearing electron-withdrawing groups (EWGs). Conversely, the increased electron density on the aromatic ring can facilitate reactions where the indole moiety itself acts as a nucleophile.

In reactions like the Pfitzinger synthesis, the electron-donating 6-methoxy group can facilitate the initial base-catalyzed ring opening of the isatin lactam. In multi-component reactions, the nucleophilicity of the enamine intermediates formed can be enhanced, potentially increasing reaction rates. Studies on various isatin derivatives have shown that electron-donating groups can lead to higher yields in certain transformations compared to electron-withdrawing ones. organic-chemistry.orgnih.gov For instance, in some aldol-type reactions and syntheses of viridicatin (B94306) alkaloids, isatins with electron-donating substituents have been reported to provide better results. organic-chemistry.org

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are a powerful tool for rapidly generating molecular complexity and diversity. uevora.ptnih.govnumberanalytics.comresearchgate.net Isatin and its derivatives are highly valuable substrates for MCRs, leading to a wide array of complex heterocyclic structures, particularly spirooxindoles. uevora.ptuevora.pt

This compound and its parent isatin are excellent electrophiles that can react with various nucleophiles generated in situ during MCRs. A common and powerful MCR is the 1,3-dipolar cycloaddition of azomethine ylides. These ylides can be generated from the condensation of an isatin derivative with an α-amino acid (like sarcosine (B1681465) or proline) and then trapped by a dipolarophile to construct spiro-pyrrolidine-oxindole scaffolds. uevora.ptuevora.ptthieme-connect.de The presence of the 6-methoxy group can influence the stability and reactivity of the intermediate azomethine ylide.

Another significant class of MCRs involves an initial Knoevenagel condensation between the isatin C3-carbonyl and an active methylene compound (e.g., malononitrile, cyanoacetate), followed by further reactions like Michael addition and cyclization. uevora.pt The aldehyde functionality in this compound makes it an ideal component for such reaction cascades.

The following table summarizes representative multi-component reactions involving isatin derivatives, which are applicable to the 6-methoxy analog.

Reaction TypeComponentsCatalyst/ConditionsProduct TypeReference
1,3-Dipolar CycloadditionIsatin, α-Amino Acid (e.g., Sarcosine), Dipolarophile (e.g., Alkene)Reflux in MeOHSpiro[indoline-3,2'-pyrrolidine]-2-one uevora.pt
Knoevenagel/Michael/CyclizationIsatin, Malononitrile, 1,3-Dicarbonyl CompoundIonic Liquid ([cmpy]I)Spirooxindole uevora.pt
Pfitzinger ReactionIsatin, Carbonyl Compound, BaseKOH, EtOH, RefluxQuinoline-4-carboxylic acid wikipedia.orgijsr.net
Ugi ReactionIsatin, Isocyanide, Amino Acid-Oxoindole-β-lactam core beilstein-journals.org
Three-component SynthesisIsatin, Amino Acid, But-2-ynedioatesMicrowave, WaterSpirooxindole nih.gov

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcome and optimizing the conditions for the synthesis of desired products from this compound.

Mechanism of the Pfitzinger Ring Expansion: The Pfitzinger reaction provides a clear example of a mechanistically understood transformation. wikipedia.org

Ring Opening: The reaction initiates with the base-catalyzed (e.g., KOH) nucleophilic attack on the C2-carbonyl (amide) of the isatin ring, leading to the cleavage of the N1-C2 bond. This forms a keto-acid intermediate (a salt of 2-amino-3-oxophenyl)acetic acid). The electron-donating 6-methoxy group can stabilize the positive charge development on the adjacent carbon during this process, potentially facilitating the ring opening.

Condensation: The free aniline (B41778) group of the intermediate then condenses with the carbonyl group of the second reactant (an aldehyde or ketone) to form an imine, which can tautomerize to a more stable enamine.

Cyclization and Dehydration: The enamine then undergoes an intramolecular cyclization by attacking the ketone functionality within the same molecule.

Aromatization: A final dehydration step results in the formation of the aromatic quinoline ring.

Mechanism of Spiropyrrolidine Synthesis (1,3-Dipolar Cycloaddition): This common MCR involving isatins follows a distinct pathway. uevora.ptuevora.pt

Azomethine Ylide Formation: The reaction begins with the condensation of the C3-carbonyl of the isatin with an α-amino acid (e.g., sarcosine). This is followed by a decarboxylation step, which generates a transient azomethine ylide. This ylide is a 1,3-dipole.

Cycloaddition: The generated azomethine ylide then reacts with an electron-deficient alkene (the dipolarophile) in a concerted [3+2] cycloaddition reaction.

Product Formation: This cycloaddition directly forms the five-membered spiro-pyrrolidine ring fused at the C3 position of the oxindole core. The reaction is often highly regio- and stereoselective.

Mechanism of Acid-Catalyzed Ring Opening: In the presence of acid and certain nucleophiles like N-alkylureas, isatins can undergo a ring-opening and rearrangement cascade. acs.org

Condensation: The initial step is an acid-catalyzed condensation between the isatin C3-carbonyl and the urea (B33335) to form an intermediate. acs.org

Nucleophilic Attack and Ring Opening: The key step involves the cleavage of the C2-N1 bond of the isatin, driven by subsequent intermolecular nucleophilic attack, leading to a rearranged quinazoline-based scaffold. acs.orgrsc.org

The electronic influence of the 6-methoxy group is crucial in these mechanisms, affecting the rates of nucleophilic and electrophilic steps and the stability of various charged intermediates throughout the reaction pathways.

Derivatization and Structural Modification Strategies

Design Principles for Novel 6-Methoxy-2-oxoindoline-3-carbaldehyde Derivatives

The design of new derivatives of this compound is guided by established medicinal chemistry principles. The primary goal is to systematically alter the molecule's structure to optimize its interaction with biological targets, improve its pharmacokinetic profile, and minimize off-target effects. Key considerations include the modulation of lipophilicity, electronic properties, and steric bulk. For instance, the introduction of polar groups can enhance aqueous solubility, while the addition of lipophilic moieties may improve membrane permeability.

Structure-activity relationship (SAR) studies are central to this process, where modifications at the N-1 position, the C-3 side chain, and the benzene (B151609) ring are systematically explored. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in prioritizing the synthesis of compounds with the highest probability of desired activity. nih.gov

Synthesis of N-Substituted Indolinone Derivatives

N-Alkylation and N-Arylation:

N-alkylation can be readily achieved by reacting the parent compound with various alkyl halides in the presence of a suitable base. This introduces aliphatic chains that can probe hydrophobic pockets in a target protein. N-arylation, on the other hand, introduces aromatic or heteroaromatic rings, which can participate in π-stacking interactions and provide vectors for further functionalization. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are efficient methods for N-arylation, allowing for the introduction of a wide array of aryl and heteroaryl groups. nih.govorganic-chemistry.org The use of bulky, electron-rich phosphine (B1218219) ligands in combination with a palladium source like Pd2(dba)3 has been shown to be effective for the N-arylation of indoles. organic-chemistry.org

ModificationReagents and ConditionsPotential Impact
N-Alkylation Alkyl halide, Base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, ACN)Increased lipophilicity, exploration of hydrophobic binding pockets.
N-Arylation Aryl halide, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., bulky phosphine), Base (e.g., NaOt-Bu) in an inert solvent (e.g., Toluene, Dioxane)Introduction of aromatic systems for π-stacking, potential for improved potency and selectivity. nih.govorganic-chemistry.org
N-Acylation Acyl chloride or anhydride, Base (e.g., Pyridine, Et3N) in an inert solvent (e.g., DCM, Chloroform)Introduction of an amide bond, potential for new hydrogen bonding interactions.

Diversification at the C-3 Side Chain

The C-3 carbaldehyde group is a highly versatile handle for introducing a vast array of structural diversity. Its electrophilic nature allows for a multitude of classic organic reactions, leading to derivatives with significantly altered chemical and biological properties.

Key C-3 Side Chain Modifications:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds, such as malononitrile (B47326) or cyanoacetates, typically catalyzed by a base. nih.govresearchgate.net This method is widely used to introduce a double bond with conjugated electron-withdrawing groups, which can act as Michael acceptors and participate in covalent interactions with biological targets. sjp.ac.lk

Wittig Reaction: The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, are powerful tools for converting the aldehyde into an alkene with controlled stereochemistry. masterorganicchemistry.comwikipedia.orgmnstate.eduorganic-chemistry.orgnih.gov This allows for the introduction of a wide range of substituted vinyl groups, extending the carbon skeleton and modulating the molecule's shape and flexibility.

Reductive Amination: This two-step, one-pot reaction involves the initial formation of an imine with a primary or secondary amine, followed by reduction to the corresponding amine. nih.govorganic-chemistry.orgmdpi.com This is a highly effective method for introducing diverse amino functionalities, which can introduce basic centers and new hydrogen bonding opportunities.

ReactionReagentsResulting Moiety
Knoevenagel Condensation Active methylene compound (e.g., malononitrile, ethyl cyanoacetate), Base (e.g., piperidine, triethylamine)α,β-Unsaturated system
Wittig Reaction Phosphonium (B103445) ylideSubstituted alkene
Reductive Amination Primary or secondary amine, Reducing agent (e.g., NaBH(OAc)3, NaBH3CN)Substituted amine
Aldol (B89426) Condensation Ketone or another aldehyde, Acid or base catalystβ-Hydroxy carbonyl compound
Grignard Reaction Grignard reagent (e.g., RMgBr)Secondary alcohol

Functionalization and Manipulation of the Benzene Moiety

The benzene ring of the 6-methoxy-2-oxoindoline scaffold offers further opportunities for modification, primarily through electrophilic and nucleophilic aromatic substitution reactions. The existing methoxy (B1213986) group is an ortho-, para-directing activator, influencing the regioselectivity of electrophilic substitutions. lkouniv.ac.inmsu.edulibretexts.orglibretexts.org

Electrophilic Aromatic Substitution:

Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce new substituents onto the benzene ring. byjus.com For instance, nitration would likely occur at the positions ortho or para to the activating methoxy group. These newly introduced groups can then serve as handles for further derivatization.

Nucleophilic Aromatic Substitution (SNAr):

While less common for this electron-rich system, SNAr reactions can be employed if a suitable leaving group (e.g., a halogen) is present on the ring, particularly if activated by a strongly electron-withdrawing group. nih.govyoutube.comlibretexts.orgphiladelphia.edu.joyoutube.com For example, if a nitro group were introduced via electrophilic substitution, it could activate a neighboring halogen for nucleophilic displacement.

Scaffold Hopping and Bioisosteric Replacements in Research Design

Scaffold Hopping:

Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework (the scaffold) with a structurally different one while maintaining the original's key binding interactions. nih.gov For the this compound core, one could envision replacing the oxindole (B195798) with other bicyclic heterocycles like indazole, benzimidazole, or quinoline (B57606) derivatives. nih.govrsc.org This can lead to novel chemical entities with improved properties and potentially new intellectual property. For instance, scaffold hopping from an indole (B1671886) to an indazole has been successfully employed to develop dual inhibitors of MCL-1 and BCL-2. nih.govrsc.org

Bioisosteric Replacements:

Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity. cambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements can be considered:

Methoxy Group: The 6-methoxy group can be replaced with other small, electron-donating groups such as a methyl or an ethyl group. Alternatively, it could be replaced with a fluorine atom, which is a common bioisostere for a hydroxyl or methoxy group and can block metabolic oxidation. chemrxiv.org Replacement with five or six-membered rings has also been explored to enhance metabolic stability. cambridgemedchemconsulting.com

Lactam Carbonyl: The carbonyl group of the lactam can be replaced with a thiocarbonyl group or other isosteres to modulate the electronic properties and hydrogen bonding capacity of the core structure.

Aldehyde Group: The aldehyde at the C-3 position can be replaced with a nitrile or a small heterocycle that can mimic its hydrogen bonding acceptor properties.

Original GroupPotential Bioisostere(s)Rationale
6-Methoxy-F, -CH3, -OH, small alkyl chains, 5- or 6-membered ringsModulate lipophilicity, block metabolism, alter electronic properties. cambridgemedchemconsulting.comchemrxiv.org
2-Carbonyl-C=S, -C=NHAlter hydrogen bonding, electronic character, and reactivity.
3-Carbaldehyde-CN, small heterocycles (e.g., oxazole, thiazole)Mimic hydrogen bond acceptor properties, alter reactivity.

Combinatorial Approaches to Derivative Library Generation

Combinatorial chemistry provides a powerful means to rapidly generate large libraries of related compounds for high-throughput screening. rsc.orgrsc.orgresearchgate.netacs.org For the this compound scaffold, a combinatorial approach can be designed by systematically varying the substituents at the N-1, C-3, and benzene ring positions.

Solid-Phase and Solution-Phase Synthesis:

Solid-phase synthesis, where the oxindole scaffold is attached to a resin, allows for the use of excess reagents and simplified purification. The C-3 aldehyde can be used as a point of attachment to the solid support. Alternatively, solution-phase parallel synthesis can be employed, where reactions are carried out in multi-well plates, followed by purification techniques like high-performance liquid chromatography (HPLC).

A typical combinatorial strategy would involve creating a matrix of building blocks for each derivatization site. For example, a set of diverse alkyl and aryl halides for N-substitution could be combined with a variety of active methylene compounds for Knoevenagel condensation at the C-3 position, leading to a large and diverse library of novel this compound derivatives. DNA-encoded library technology (DELT) represents an advanced combinatorial approach, allowing for the synthesis and screening of libraries containing billions of molecules. rsc.orgrsc.org

Position of DiversityReaction TypeExample Building Blocks
N-1 N-Alkylation / N-ArylationAlkyl halides, Aryl bromides, Heteroaryl chlorides
C-3 Side Chain Knoevenagel CondensationMalononitrile, Cyanoacetic esters, Barbituric acids
C-3 Side Chain Reductive AminationPrimary amines, Secondary amines, Anilines
Benzene Ring Electrophilic SubstitutionNitrating agents, Halogenating agents

By employing these diverse derivatization and structural modification strategies, researchers can systematically explore the chemical space around the this compound scaffold, paving the way for the discovery of new chemical entities with tailored biological activities.

Role in Advanced Organic Synthesis and Scaffold Construction

Utilization as a Building Block in Complex Heterocyclic Synthesis

The reactivity of 6-Methoxy-2-oxoindoline-3-carbaldehyde, characterized by the presence of a reactive aldehyde group at the C3-position and an electron-donating methoxy (B1213986) group on the benzene (B151609) ring, makes it an exceptional building block for the synthesis of a variety of complex heterocyclic compounds. The inherent reactivity of the 2-oxoindole nucleus, particularly at the C3 position, allows for its participation in a range of chemical transformations. nih.gov

The aldehyde functionality of this compound serves as a key handle for the introduction of molecular complexity. It readily undergoes condensation reactions with various nucleophiles, including active methylene (B1212753) compounds, to generate ylidene derivatives. These intermediates are highly valuable in cycloaddition reactions, particularly [3+2] cycloadditions with azomethine ylides, leading to the stereoselective formation of spiro[pyrrolidin-3,3'-oxindole] scaffolds. rsc.org The methoxy group at the 6-position can electronically influence the reactivity of the oxindole (B195798) ring and can also serve as a potential site for further functionalization or as a key pharmacophoric feature in the final molecules.

Multi-component reactions (MCRs) represent an efficient strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. Substituted 2-oxoindoline-3-carbaldehydes are valuable substrates in MCRs for the construction of diverse heterocyclic libraries. For instance, the condensation of 2-oxoindoline-3-carbaldehydes with various active methylene compounds and other reagents can lead to the formation of fused heterocyclic systems such as pyrano[2,3-b]quinolines and other related structures. mdpi.com The presence of the 6-methoxy substituent can modulate the electronic properties of the starting aldehyde, thereby influencing the reaction's outcome and the properties of the resulting scaffolds.

Table 1: Examples of Heterocyclic Scaffolds Potentially Derived from 2-Oxoindoline-3-carbaldehydes

Scaffold ClassSynthetic StrategyPotential Role of 6-Methoxy Group
Spirooxindoles[3+2] CycloadditionModulates reactivity and biological activity
Fused IndolinesAnnulation ReactionsInfluences electronic properties of the dienophile/electrophile
PyranoquinolinesMulti-component ReactionsCan impact reaction kinetics and product yields

Precursor for Scaffold-Based Drug Discovery Research (excluding clinical data)

The 2-oxoindole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. rsc.orgrsc.org Consequently, derivatives of this compound are of significant interest in scaffold-based drug discovery programs. The ability to readily modify the aldehyde group and the oxindole core allows for the generation of large and diverse compound libraries for high-throughput screening.

The synthesis of spirooxindoles, a class of compounds known for their wide range of biological activities including anticancer and antimicrobial properties, is a prime example of the utility of 2-oxoindoline-3-carbaldehydes in this area. nih.gov The rigid, three-dimensional nature of the spirocyclic system allows for precise spatial orientation of functional groups, which is crucial for specific interactions with biological macromolecules. The 6-methoxy group can contribute to the binding affinity and selectivity of these compounds through hydrogen bonding or other non-covalent interactions within a protein's active site.

Furthermore, the 2-oxoindole-3-carbaldehyde core can be elaborated into various fused heterocyclic systems, expanding the accessible chemical space for drug discovery. These fused systems can mimic the core structures of various natural products and provide novel scaffolds for targeting a range of diseases. The synthetic versatility of this compound makes it a valuable starting material for generating libraries of such compounds for biological evaluation. polimi.it

Applications in the Synthesis of Natural Product Analogs

Many biologically active natural products contain the 2-oxoindole moiety as a core structural element. rsc.orgbeilstein-journals.org The synthesis of analogs of these natural products is a common strategy in medicinal chemistry to improve their pharmacological properties, such as potency, selectivity, and metabolic stability. This compound serves as a key starting material for the synthesis of such analogs.

For example, the core structure of several alkaloids can be accessed through synthetic routes starting from functionalized 2-oxoindoles. rsc.org By using this compound, chemists can introduce a methoxy group at a specific position on the aromatic ring, which may be present in a natural product or introduced as a bioisosteric replacement for another functional group. The aldehyde functionality allows for the construction of the rest of the natural product skeleton through various synthetic transformations. The synthesis of analogs of natural products like 3,3'-bis(indolyl)oxindole can be envisioned using this building block. researchgate.net

Contribution to Scaffold Diversity and Complexity in Chemical Space

The generation of molecular diversity is a cornerstone of modern drug discovery. The use of versatile building blocks that can be readily transformed into a wide variety of complex scaffolds is essential for exploring new areas of chemical space. nih.govnih.gov this compound significantly contributes to scaffold diversity due to its inherent reactivity and the multiple reaction pathways it can undergo.

Starting from this single precursor, a multitude of distinct molecular frameworks can be accessed. As previously mentioned, multicomponent reactions and cycloaddition strategies can lead to a vast array of spirocyclic and fused heterocyclic systems. rsc.orgnih.gov The ability to introduce different substituents through the aldehyde group and to further modify the oxindole core allows for fine-tuning of the physicochemical properties and the three-dimensional shape of the resulting molecules. This diversification is crucial for identifying compounds with novel biological activities. The presence of the 6-methoxy group adds another layer of diversity, influencing the electronic and steric properties of the generated scaffolds. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. wikipedia.orgamericanscientist.orgscholars.direct For 6-Methoxy-2-oxoindoline-3-carbaldehyde, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and key reactivity descriptors.

The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally corresponds to higher reactivity.

In related methoxy-substituted indole (B1671886) systems, the methoxy (B1213986) group acts as an electron-donating group, which would be expected to raise the energy of the HOMO, thereby potentially decreasing the HOMO-LUMO gap and increasing reactivity. The electron-withdrawing nature of the carbonyl and carbaldehyde groups at the 2 and 3 positions, respectively, would lower the energy of the LUMO, further influencing the energy gap.

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents illustrative data based on typical values for related oxoindole and isatin (B1672199) derivatives.

PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVElectron-donating capability
LUMO Energy-2.5 eVElectron-accepting capability
HOMO-LUMO Gap3.7 eVChemical reactivity and stability
Dipole Moment~4.5 DPolarity and intermolecular interactions
Electron Affinity~2.0 eVAbility to accept an electron
Ionization Potential~8.0 eVEnergy required to remove an electron

These reactivity descriptors provide a quantitative measure of the molecule's chemical behavior, suggesting regions susceptible to electrophilic or nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions and properties. Conformational analysis aims to identify the most stable spatial arrangements of the atoms (conformers). For this molecule, key considerations include the orientation of the methoxy group and the carbaldehyde group relative to the oxoindole core. The planarity of the bicyclic ring system is a dominant feature, but rotations around the single bonds of the substituents will lead to different conformers. nih.gov

Molecular Dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. wikipedia.org An MD simulation would reveal the vibrational motions of the atoms, the flexibility of the substituent groups, and how the molecule interacts with its environment. For instance, in a polar solvent, the solvent molecules would arrange themselves around the polar regions of this compound, such as the carbonyl groups and the nitrogen atom of the lactam. Such simulations on related oxindole (B195798) derivatives have been used to understand their stability and interactions. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, the predicted shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl and aldehyde groups. Studies on substituted isatins have shown that 13C solid-state NMR can reveal conformational details. auremn.org

Table 2: Predicted 1H NMR Chemical Shifts for this compound (Illustrative) This table presents illustrative data based on typical values for related oxoindole and isatin derivatives.

ProtonPredicted Chemical Shift (ppm)
Aldehyde CHO9.5 - 10.5
Aromatic CH6.8 - 7.5
Methoxy OCH33.8 - 4.0
Lactam NH8.0 - 9.0
  • IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the positions and intensities of the absorption bands in the IR spectrum. Key predicted vibrations for this compound would include the C=O stretching frequencies of the lactam and aldehyde groups, the N-H stretch of the lactam, and the C-O stretching of the methoxy group. For related indole compounds, N-H group vibrations are typically observed around 3400 cm-1. mdpi.com
  • UV-Vis Spectroscopy: The electronic transitions of a molecule can be studied using UV-Vis spectroscopy. mdpi.com Time-dependent DFT (TD-DFT) calculations can predict the absorption wavelengths (λmax) corresponding to these transitions. The extent of conjugation in the molecule is a key factor determining the λmax. utoronto.ca The oxoindole core is a chromophore, and the substituents will modulate the absorption spectrum. The methoxy group is expected to cause a bathochromic (red) shift in the absorption bands. Computational studies on indole have been used to analyze its UV spectra. mdpi.com

    Elucidation of Reaction Mechanisms Through Computational Modeling

    Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several types of reactions could be modeled, such as nucleophilic addition to the aldehyde group or electrophilic substitution on the aromatic ring.

    Studies on the hydrolysis of isatin have used metadynamics simulations to map out the reaction mechanism, identifying the key steps from the initial nucleophilic attack to the final product formation. researchgate.net Similar approaches could be applied to understand the reactivity of the carbaldehyde group in this compound. The presence of the methoxy group would likely influence the reaction rates by altering the electron density on the oxoindole ring.

    In Silico Design and Virtual Screening for Novel Derivatives

    The core structure of this compound can be used as a scaffold for the in silico design of new molecules with tailored properties. By computationally introducing different functional groups at various positions on the molecule, libraries of virtual derivatives can be created. These libraries can then be subjected to virtual screening to identify candidates with desirable electronic or physicochemical properties.

    For example, if the goal is to design a molecule with a specific HOMO-LUMO gap for applications in organic electronics, different electron-donating and electron-withdrawing groups could be computationally appended to the oxoindole core, and the resulting electronic properties calculated. This approach has been widely used for oxindole and isatin derivatives in various contexts. researchgate.netafricacommons.netnih.gov

    Structure-Reactivity Relationship Predictions

    Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity or physical properties. These models use molecular descriptors, which are numerical representations of the molecule's structure, to predict its behavior.

    For a series of derivatives of this compound, QSAR/QSPR models could be developed to predict properties such as solubility, stability, or reactivity. For instance, a model could be built to predict the reaction rate of a particular reaction based on descriptors such as the charge on a specific atom or the energy of the LUMO. Such studies have been successfully applied to various classes of isatin derivatives. nih.govscilit.com

    Future Directions and Emerging Research Avenues

    Exploration of Uncharted Reactivity Patterns and Chemistries

    The 2-oxindole nucleus is a prominent scaffold in numerous natural products and synthetic compounds, and its reactivity continues to be an area of intense study. nih.govrsc.org For 6-Methoxy-2-oxoindoline-3-carbaldehyde, the methoxy (B1213986) group enhances the electron-rich nature of the indole (B1671886) core, influencing its reactivity in electrophilic substitution reactions. chim.it Future research will likely focus on leveraging this enhanced reactivity.

    One promising area is the exploration of nucleophilic substitution reactions. Studies on the related compound, 1-methoxy-6-nitroindole-3-carbaldehyde, have shown it to be an excellent substrate for regioselective nucleophilic substitution at the C2 position with a variety of nucleophiles, a reaction pattern driven by the electron-withdrawing nitro group and the leaving group potential of the N-methoxy substituent. clockss.orgnii.ac.jp Investigating analogous reactions for this compound could unveil novel pathways to 2,3,6-trisubstituted oxindoles, which are valuable synthetic building blocks. nii.ac.jp

    Furthermore, the aldehyde functional group is a versatile handle for a multitude of transformations. Future work could explore its participation in multicomponent reactions, such as the Passerini or Ugi reactions, to rapidly generate molecular complexity and build libraries of novel heterocyclic compounds. mdpi.com The development of asymmetric catalytic transformations involving the aldehyde or the enolate of the oxoindoline core represents another significant frontier for creating chiral molecules with high enantioselectivity. nih.gov

    Development of Novel and Highly Efficient Synthetic Methodologies

    While classical methods like the Vilsmeier-Haack, Fischer, and Bischler syntheses are used to produce indole and oxindole (B195798) scaffolds, there is a continuous drive for more efficient, sustainable, and versatile synthetic routes. chim.itrsc.org Future synthetic research could focus on C-H activation strategies to directly functionalize the oxoindoline core, minimizing the need for pre-functionalized starting materials and improving atom economy.

    The development of one-pot procedures that combine the synthesis of the oxoindoline ring with subsequent functionalization would be highly valuable. For instance, a tandem reaction involving a cyclization to form the oxindole followed by an in-situ reaction at the C3-aldehyde would streamline the synthesis of complex derivatives. researchgate.net Patent literature often describes methods for synthesizing related indole-3-carbaldehyde compounds, which can be adapted and optimized for the 6-methoxy-2-oxoindoline target, potentially leading to higher yields and scalability. google.com

    Synthetic Method Description Potential Application for this compound
    Vilsmeier-Haack Reaction A method to introduce a formyl group onto an electron-rich aromatic ring using a phosphorus oxychloride and a substituted amide like DMF. nii.ac.jpCan be used for the formylation of a 6-methoxy-2-oxindoline precursor at the C3 position. clockss.org
    Bischler Indole Synthesis A reaction of an α-halo-ketone with an aniline (B41778) in the presence of an acid catalyst to form an indole. chim.itModified versions could be developed to directly synthesize the 6-methoxy-2-oxoindoline core from appropriate aniline precursors. chim.it
    Hemetsberger Indole Synthesis The thermal decomposition of an α-azido-cinnamic ester to yield an indole-2-carboxylic ester. researchgate.netCould be adapted for the synthesis of the core ring structure, which can then be further modified.
    C-H Activation Direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to synthesis.Future methods could directly install the aldehyde at C3 or functionalize other positions on the 6-methoxyoxindole (B1351081) ring.

    Application in New Chemical Biology Research Tools and Probes

    Small molecules are indispensable tools for interrogating biological systems. nih.gov The 2-oxindole scaffold is a "privileged structure" in medicinal chemistry, found in many bioactive compounds. nih.govrsc.org The specific substitution pattern of this compound makes it an attractive starting point for developing novel chemical probes.

    Future research could involve screening libraries derived from this scaffold against various biological targets, including enzymes and receptors implicated in diseases like cancer or neurodegenerative disorders. The aldehyde group can be readily converted into other functional groups, such as oximes or hydrazones, which have shown promise as inhibitors of enzymes like urease. mdpi.com By creating a focused library of derivatives, researchers can perform structure-activity relationship (SAR) studies to identify potent and selective modulators of protein function. These molecules could serve as probes to study cellular pathways or as leads for drug discovery. nih.gov

    Computational Design and Targeted Synthesis of Advanced Scaffolds

    Computational chemistry offers powerful tools for predicting molecular properties and guiding synthetic efforts. nih.gov Density functional theory (DFT) calculations, for example, can be used to investigate the geometry, electronic structure, and reactivity of this compound. nih.govresearchgate.net Such studies can predict the most likely sites for electrophilic or nucleophilic attack, helping to rationalize observed reactivity and design new reactions. nih.gov

    Molecular docking simulations can be employed to predict the binding affinity of derivatives of this compound to specific protein targets. researchgate.net This in silico screening can prioritize the synthesis of compounds that are most likely to be biologically active, saving time and resources. nih.gov By combining computational design with advanced synthetic methodologies, researchers can pursue the targeted synthesis of advanced scaffolds with optimized properties for specific applications, whether as biological probes or functional materials.

    Potential for Incorporation into Supramolecular Assemblies or Materials Science

    The field of materials science is increasingly looking to organic molecules to build functional materials with tailored properties. The planar structure of the oxoindoline core, combined with its potential for hydrogen bonding (via the N-H and C=O groups) and π–π stacking interactions, makes this compound a candidate for incorporation into supramolecular assemblies. researchgate.net

    Future research could explore the synthesis of liquid crystals, gels, or porous organic frameworks using this molecule as a building block. The aldehyde group provides a convenient anchor point for attaching the molecule to polymers or surfaces, or for linking molecules together into larger, ordered structures. The electronic properties conferred by the methoxy group could lead to materials with interesting optical or electronic behavior, with potential applications in sensors or organic electronics. Crystallographic studies of derivatives can reveal intermolecular interactions that are key to designing self-assembling systems. researchgate.net

    Q & A

    Q. What are the established synthetic pathways for 6-Methoxy-2-oxoindoline-3-carbaldehyde, and what critical reaction parameters influence yield?

    • Methodological Answer : The synthesis typically involves functionalization of the indoline core. A common route includes:

    Iodination : Introduce iodine at the 6th position using iodine and an oxidizing agent (e.g., KMnO₄) in solvents like dichloromethane at controlled temperatures (20–40°C) .

    Methoxy Group Incorporation : Methoxylation via nucleophilic substitution or direct alkylation under basic conditions (e.g., NaH in DMF) .

    Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) or recrystallization from hexane/ethyl acetate mixtures .

    • Key Parameters : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yield and purity.

    Q. How is the purity and structural integrity of this compound verified using spectroscopic techniques?

    • Methodological Answer :
    • ¹H/¹³C NMR : Confirm regiochemistry and functional groups. For example, the aldehyde proton typically appears as a singlet at δ 10.1–10.3 ppm, while methoxy protons resonate at δ 3.6–3.8 ppm .
    • HRMS : Validate molecular weight (e.g., observed m/z 219.19 for C₁₁H₉NO₄) .
    • X-ray Crystallography : Resolve structural ambiguities, especially for crystalline derivatives. Disordered groups (e.g., CF₃ in related compounds) require refinement with restraints .

    Advanced Research Questions

    Q. What strategies are recommended for optimizing the regioselective introduction of substituents on the indoline ring during derivatization?

    • Methodological Answer :
    • Directing Groups : Utilize electron-withdrawing groups (e.g., carbonyl) to orient electrophilic substitution at specific positions. For example, the aldehyde group at C3 directs reactions to C5 or C7 .
    • Metal-Catalyzed Cross-Coupling : Palladium-catalyzed Suzuki or Heck reactions enable selective C–C bond formation. Optimize ligand systems (e.g., PPh₃) and base (e.g., K₂CO₃) for coupling efficiency .

    Q. How can computational chemistry tools aid in predicting the reactivity and synthetic pathways of derivatives?

    • Methodological Answer :
    • DFT Calculations : Predict transition states for key reactions (e.g., iodination energetics) using Gaussian or ORCA software.
    • Retrosynthetic Analysis : Platforms like Pistachio or Reaxys suggest feasible routes by analyzing bond disconnections and precursor availability .
    • Docking Studies : Screen derivatives for biological activity by simulating interactions with target proteins (e.g., kinase inhibitors) .

    Q. What methodologies are effective in resolving contradictions between experimental spectral data and computational predictions?

    • Methodological Answer :
    • Dynamic NMR : Investigate tautomerism or rotational barriers causing unexpected splitting (e.g., methoxy group rotation) .
    • Isotopic Labeling : Use deuterated solvents or ¹³C-enriched reagents to assign overlapping signals.
    • Multi-Technique Validation : Cross-reference NMR, IR, and X-ray data. For example, crystallography resolved CF₃ disorder in a related benzodioxole carbaldehyde .

    Q. What comparative biological activity studies have been conducted between this compound and its analogs?

    • Methodological Answer :
    • Antimicrobial Assays : Compare MIC values against E. coli or S. aureus using broth microdilution. Derivatives with electron-withdrawing substituents (e.g., Br at C6) often show enhanced activity .
    • Enzyme Inhibition : Test inhibitory effects on COX-2 or kinases via fluorescence polarization. Structural analogs with diethylamino groups exhibit improved solubility and target affinity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.